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Compound of Interest

Compound Name: 4-Allyl-2-fluoro-1-propoxybenzene

Cat. No.: B8000287

Technical Guide: 4-Allyl-2-fluoro-1-
propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Allyl-2-fluoro-1-propoxybenzene is limited in
publicly available scientific literature. The information presented in this guide, particularly
guantitative physical and chemical properties, is largely estimated based on the known
properties of structurally similar compounds.

Introduction

4-Allyl-2-fluoro-1-propoxybenzene is a substituted aromatic ether with potential applications
in medicinal chemistry and materials science. Its structure combines several key functional
groups: an allyl group, which can participate in various chemical transformations; a fluoro
substituent, which can modulate the electronic properties and metabolic stability of the
molecule; and a propoxy group, which influences its lipophilicity. This guide provides an in-
depth overview of its estimated physical and chemical properties, a plausible synthetic route
with a detailed experimental protocol, and a discussion of its potential biological relevance.

Physicochemical Properties

The physical and chemical properties of 4-Allyl-2-fluoro-1-propoxybenzene have been
estimated by analyzing the contributions of its core components: allylbenzene, fluorobenzene,
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and propoxybenzene.

Table 1: Estimated and Known Physicochemical Properties of 4-Allyl-2-fluoro-1-
propoxybenzene and Related Compounds

4-Allyl-2-

fluoro-1- Allylbenzene[l Fluorobenzene Propoxybenze
Property

propoxybenze  ][2][3] [4] ne[5]

ne (Estimated)
Molecular

Ci2H1sFO CoH1io CsHsF CoH120
Formula
Molecular Weight

194.25 118.18 96.10 136.19
(g/mal)
Boiling Point (°C)  ~210-230 156-157 85 190
Density (g/mL) ~1.0-1.1 0.892 1.025 0.947
Solubility in ,

Insoluble Insoluble Slightly soluble Insoluble
Water
Refractive Index ~1.50 - 1.52 1.511 1.465 1.501

Chemical Properties and Reactivity

The chemical reactivity of 4-Allyl-2-fluoro-1-propoxybenzene is dictated by its functional
groups:

 Allyl Group: The double bond in the allyl group can undergo various reactions, including
addition reactions (e.g., hydrogenation, halogenation), oxidation, and polymerization. It is
also susceptible to isomerization to the more stable propenylbenzene in the presence of a
base.

o Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The
positions of substitution will be directed by the cumulative effects of the fluoro, propoxy, and
allyl groups. The fluorine atom is a deactivator but ortho-, para-directing, while the propoxy
group is a strong activator and ortho-, para-directing.
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» Ether Linkage: The propoxy ether linkage is generally stable but can be cleaved under harsh
acidic conditions (e.g., with HBr or HI).

Experimental Protocols

A plausible and widely used method for the synthesis of 4-Allyl-2-fluoro-1-propoxybenzene is
the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl
halide.

Proposed Synthesis of 4-Allyl-2-fluoro-1-
propoxybenzene

The synthesis can be envisioned as a two-step process starting from commercially available 2-
fluorophenol.

Step 1: Allylation of 2-Fluorophenol to form 4-Allyl-2-fluorophenol

This step can be achieved via a Claisen rearrangement of an initially formed allyl ether.
Step 2: Propoxylation of 4-Allyl-2-fluorophenol

This step is a classic Williamson ether synthesis.

Detailed Protocol for Step 2: Williamson Ether Synthesis

Materials:

4-Allyl-2-fluorophenol

1-Bromopropane (or 1-iodopropane)

Potassium carbonate (K2COs) or Sodium hydride (NaH)

Acetone or Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl)
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e Anhydrous magnesium sulfate (MgSQa)
Procedure:

o To a solution of 4-Allyl-2-fluorophenol (1 equivalent) in dry acetone or DMF, add potassium
carbonate (1.5 equivalents).

e Stir the mixture at room temperature for 30 minutes.
e Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

» Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
« Filter the solid potassium carbonate and wash it with a small amount of acetone.
o Evaporate the solvent from the filtrate under reduced pressure.

o Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous
solution of ammonium chloride.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl
acetate gradient) to afford pure 4-Allyl-2-fluoro-1-propoxybenzene.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be
predicted:

e 1H NMR:

o Signals in the aromatic region (o 6.8-7.2 ppm) showing splitting patterns consistent with a
1,2,4-trisubstituted benzene ring.
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o Signals corresponding to the allyl group: a multiplet for the vinyl proton (6 ~5.9-6.1 ppm),
two doublets for the terminal vinyl protons (& ~5.0-5.2 ppm), and a doublet for the
methylene protons (6 ~3.3-3.5 ppm).

o Signals for the propoxy group: a triplet for the O-CH: protons (& ~3.9-4.1 ppm), a sextet for
the central CHz protons (& ~1.7-1.9 ppm), and a triplet for the terminal CHs protons (o
~0.9-1.1 ppm).

o BC NMR:

o Aromatic carbons in the range of & 110-160 ppm, with the carbon attached to fluorine
showing a large C-F coupling constant.

o Allyl group carbons: CH: at & ~35-40 ppm, CH at 6 ~135-140 ppm, and CH:z at 6 ~115-120
ppm.

o Propoxy group carbons: O-CHz at 6 ~70-75 ppm, CHz at 6 ~20-25 ppm, and CHs at o ~10-
15 ppm.

* IR Spectroscopy:

o C-H stretching of the aromatic ring (~3030-3100 cm™1).

[¢]

C-H stretching of the alkyl groups (~2850-2960 cm™1).

[e]

C=C stretching of the allyl group (~1640 cm™1).

o

Aromatic C=C stretching (~1500-1600 cm~1).

[¢]

Strong C-O-C stretching of the ether linkage (~1200-1250 cm~1).

[¢]

C-F stretching (~1100-1200 cm™1).
e Mass Spectrometry:

o The molecular ion peak [M]* at m/z = 194.11.
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o Characteristic fragmentation patterns including loss of the allyl group, the propoxy group,
and cleavage of the ether bond.

Potential Biological Activity and Applications

The biological activity of 4-Allyl-2-fluoro-1-propoxybenzene has not been reported. However,
the allylbenzene scaffold is present in numerous natural products with a wide range of
biological activities, including antimicrobial and antioxidant properties[6][7]. The introduction of
a fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Therefore, this compound could be a valuable intermediate for the synthesis of novel drug
candidates. Some fluorinated ethers have been investigated for their anesthetic properties,
though this often involves more extensive fluorination[8]. The toxicology of fluorinated aromatic
compounds should be considered, as some can be persistent and have adverse health
effects[9].
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Caption: Proposed two-step synthesis of 4-Allyl-2-fluoro-1-propoxybenzene.
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Caption: Mechanism of the Williamson ether synthesis for the final step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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